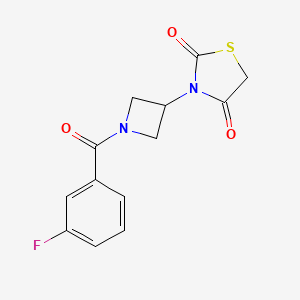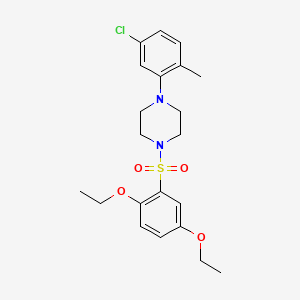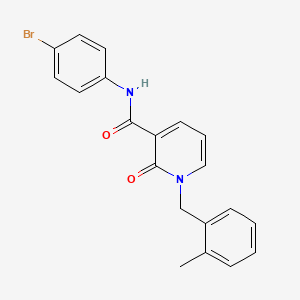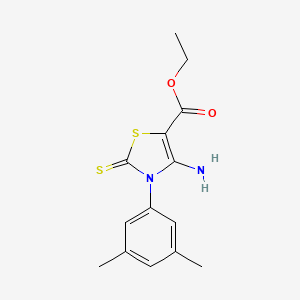
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide, also known as CDPTB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CDPTB is a small molecule inhibitor that targets the transcription factor STAT3, which is known to play a key role in cancer development and progression.
作用機序
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide inhibits the STAT3 signaling pathway by binding to the SH2 domain of STAT3, which prevents STAT3 from translocating to the nucleus and activating the transcription of target genes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide has been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide has also been extensively studied in scientific research, and its mechanism of action is well understood. However, N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide can also be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide. One potential direction is to investigate the efficacy of N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide in combination with other cancer therapies, such as immunotherapy. Another direction is to explore the role of N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide in other diseases, such as autoimmune disorders. Furthermore, the development of more potent and selective N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide analogs could lead to the development of more effective cancer therapies.
合成法
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide involves a multistep process that starts with the reaction of 4-aminobenzonitrile with 2,2-dimethylpropanal in the presence of a base to form an imine intermediate. This intermediate is then reacted with sodium azide to form the corresponding triazole. Finally, the triazole is coupled with 4-bromobenzoyl chloride to yield N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide. The purity of the compound can be confirmed by HPLC and NMR analysis.
科学的研究の応用
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide has been extensively studied in scientific research for its potential as a therapeutic agent in cancer treatment. STAT3 signaling pathway has been shown to play a critical role in cancer development and progression, and N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide has been found to inhibit this pathway by binding to the SH2 domain of STAT3. N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, pancreatic cancer, and glioblastoma. Furthermore, N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
特性
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-4-(triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-15(2,3)13(10-16)18-14(21)11-4-6-12(7-5-11)20-9-8-17-19-20/h4-9,13H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINZETFYNPCOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC=C(C=C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970765.png)


![5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2970769.png)

![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)



![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)



![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)